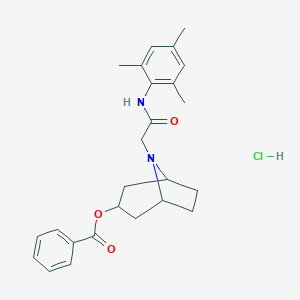
3-Benzoyloxynortropanoacetomesidide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyloxynortropanoacetomesidide hydrochloride is a chemical compound that belongs to the class of tropane alkaloids. It is commonly referred to as BON or BON hydrochloride. BON hydrochloride is an important compound that has been used in scientific research due to its unique properties and potential applications in various fields.
作用機序
BON hydrochloride acts as a competitive inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). It binds to the active site of these transporters and prevents the reuptake of dopamine and norepinephrine, leading to an increase in their extracellular levels. This mechanism of action is similar to that of cocaine, which also inhibits DAT and NET. However, BON hydrochloride has a lower affinity for these transporters compared to cocaine, making it a less potent stimulant.
生化学的および生理学的効果
BON hydrochloride has been shown to increase locomotor activity and induce stereotypic behaviors in rodents. It has also been shown to increase dopamine and norepinephrine levels in the brain, leading to an increase in the release of these neurotransmitters. BON hydrochloride has also been shown to have anxiogenic effects and to impair learning and memory in rodents. However, these effects are dose-dependent and vary depending on the experimental conditions.
実験室実験の利点と制限
One of the advantages of using BON hydrochloride in lab experiments is its availability and relatively low cost compared to other tropane alkaloids. Additionally, BON hydrochloride has a lower affinity for DAT and NET compared to cocaine, making it a less potent stimulant and reducing the risk of addiction in researchers. However, BON hydrochloride has a short half-life and is rapidly metabolized in the body, making it difficult to maintain stable levels in vivo. Additionally, BON hydrochloride has been shown to have toxic effects on dopaminergic neurons at high concentrations, which may limit its use in some experimental conditions.
将来の方向性
There are several future directions for the research and development of BON hydrochloride. One area of interest is the development of new drugs for the treatment of Parkinson's disease and other neurological disorders. BON hydrochloride has been shown to increase dopamine levels in the brain, which may be beneficial for the treatment of these diseases. Additionally, BON hydrochloride has been shown to have anxiogenic effects, which may be useful for the development of new anxiolytic drugs. Another area of interest is the development of new ligands for DAT and NET using BON hydrochloride as a template. By modifying the structure of BON hydrochloride, it may be possible to develop more potent and selective ligands for these transporters, which may have potential applications in the treatment of addiction and other disorders.
合成法
The synthesis of BON hydrochloride involves the reaction of tropinone with benzoyl chloride and acetic anhydride in the presence of hydrochloric acid. The resulting compound is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity and yield of the compound can be improved by optimizing the reaction conditions and purification techniques.
科学的研究の応用
BON hydrochloride has been used in various scientific research studies due to its potential applications in various fields. It has been used as a precursor for the synthesis of other tropane alkaloids such as cocaine and atropine. BON hydrochloride has also been used as a ligand in receptor binding studies and as a tool for investigating the structure-activity relationships of various compounds. Additionally, BON hydrochloride has been used in the development of new drugs for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
CAS番号 |
123202-97-1 |
|---|---|
製品名 |
3-Benzoyloxynortropanoacetomesidide hydrochloride |
分子式 |
C25H31ClN2O3 |
分子量 |
443 g/mol |
IUPAC名 |
[8-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-8-azabicyclo[3.2.1]octan-3-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C25H30N2O3.ClH/c1-16-11-17(2)24(18(3)12-16)26-23(28)15-27-20-9-10-21(27)14-22(13-20)30-25(29)19-7-5-4-6-8-19;/h4-8,11-12,20-22H,9-10,13-15H2,1-3H3,(H,26,28);1H |
InChIキー |
KIAIISMPVMJDHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)OC(=O)C4=CC=CC=C4)C.Cl |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)OC(=O)C4=CC=CC=C4)C.Cl |
同義語 |
3-Benzoyloxynortropanoacetomesidide hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



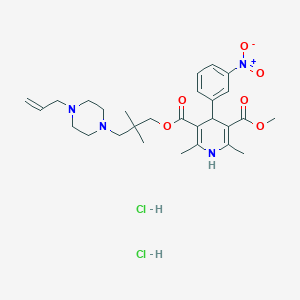
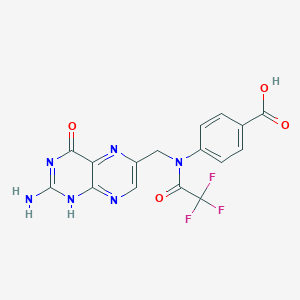
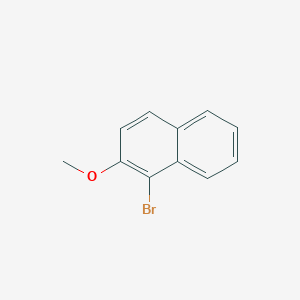


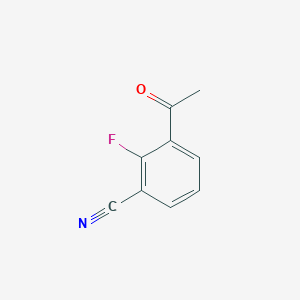
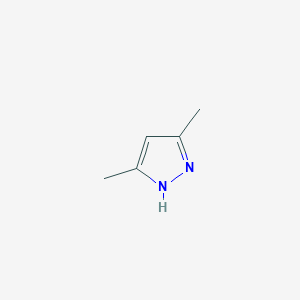
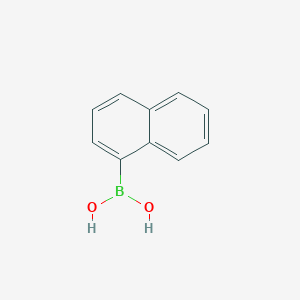
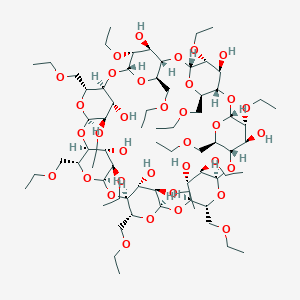

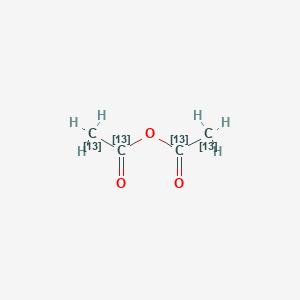
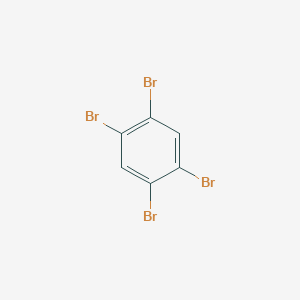
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
